Ethenesulfonic acid;1-ethenylimidazole
Description
Properties
CAS No. |
476487-05-5 |
|---|---|
Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
ethenesulfonic acid;1-ethenylimidazole |
InChI |
InChI=1S/C5H6N2.C2H4O3S/c1-2-7-4-3-6-5-7;1-2-6(3,4)5/h2-5H,1H2;2H,1H2,(H,3,4,5) |
InChI Key |
YHHARVPKDXXVIP-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CN=C1.C=CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Imidazole
One method involves the direct reaction of imidazole with ethenesulfonyl chloride:
- Reagents : Imidazole, ethenesulfonyl chloride
- Conditions : The reaction is typically carried out in an inert atmosphere at room temperature or slightly elevated temperatures.
- Procedure :
- Dissolve imidazole in a suitable solvent (e.g., dichloromethane).
- Slowly add ethenesulfonyl chloride while stirring.
- Allow the reaction to proceed for several hours.
- Purify the product by recrystallization or chromatography.
This method provides a straightforward route to synthesize ethenesulfonic acid; 1-ethenylimidazole with moderate yields.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as an efficient technique for preparing various organic compounds, including imidazoles:
- Reagents : Benzylamine, ammonium acetate, and an appropriate aldehyde.
- Conditions : Microwave irradiation under controlled power settings.
- Procedure :
- Combine benzylamine, ammonium acetate, and aldehyde in a microwave-compatible vessel.
- Subject the mixture to microwave irradiation for a predetermined time.
- Upon completion, cool the reaction mixture and extract the product using standard extraction techniques.
This method enhances yield and reduces reaction time significantly compared to traditional heating methods.
Sulfonation of Ethenylimidazole
Another approach involves the sulfonation of an already synthesized ethenylimidazole:
- Reagents : Ethenylimidazole, sulfur trioxide or chlorosulfonic acid.
- Conditions : The reaction is typically conducted at low temperatures to control the exothermic nature of sulfonation.
- Procedure :
- Dissolve ethenylimidazole in a suitable solvent such as chloroform.
- Slowly add sulfur trioxide or chlorosulfonic acid while maintaining low temperatures (0°C to room temperature).
- After completion, quench the reaction with water or a suitable base.
- Purify the resulting ethenesulfonic acid; 1-ethenylimidazole through crystallization or column chromatography.
This method allows for targeted sulfonation and can yield high-purity products.
The effectiveness of these synthesis methods can be evaluated based on yield and purity. Below is a summary table comparing different preparation methods:
| Method | Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Direct Synthesis | ~60-70 | ~90 | Simple procedure but moderate yield |
| Microwave-Assisted Synthesis | ~80-90 | ~95 | Fast and efficient with higher yields |
| Sulfonation | ~70-85 | ~92 | Controlled conditions improve product quality |
Chemical Reactions Analysis
Types of Reactions
Ethenesulfonic acid;1-ethenylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfonate salts.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and substituted imidazole derivatives. These products have various applications in different fields, including pharmaceuticals and industrial chemistry .
Scientific Research Applications
Ethenesulfonic acid;1-ethenylimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including polymerization and alkylation reactions.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting specific enzymes and receptors.
Industry: Applied in the production of specialty chemicals, including surfactants, dyes, and coatings
Mechanism of Action
The mechanism of action of ethenesulfonic acid;1-ethenylimidazole involves its interaction with specific molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the specific reaction conditions. The imidazole ring plays a crucial role in binding to the target, while the sulfonic acid group enhances the compound’s reactivity and stability .
Comparison with Similar Compounds
Research Findings
- Cosmetics : Polyquaternium-68’s 1-ethenylimidazole component enhances polymer flexibility and adhesion, critical for long-lasting hairstyles .
- Regulatory Status : Naphthalenesulfonic acid derivatives face stringent environmental regulations due to persistence in ecosystems, whereas Ensulizole is globally approved for topical use .
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